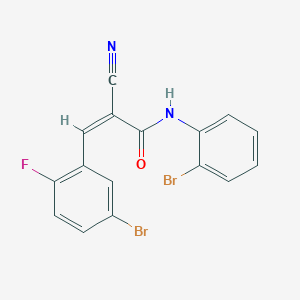

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide, also known as BFA-1, is a compound that has been studied for its potential applications in scientific research. BFA-1 is a member of the enamide family of compounds, which have been shown to have a variety of biological activities.

Applications De Recherche Scientifique

Structural and Functional Analogs

Analogous Compounds and Their Applications

Immunosuppressive Activity

Analogs of A77 1726, the active metabolite of leflunomide, which inhibits the tyrosine kinase epidermal growth factor receptor (EGFR), suggest potential applications in immunosuppression and targeting specific cancer pathways due to their ability to bind the ATP-binding pocket of EGFR (Ghosh, Zheng, & Uckun, 1999).

Anti-Inflammatory Potential

Studies on N-arylcinnamanilides have demonstrated significant anti-inflammatory effects by attenuating lipopolysaccharide-induced NF-κB activation, suggesting applications in developing new anti-inflammatory drugs (Hošek et al., 2019).

Antimicrobial and Antibiofilm Properties

Certain acylthioureas and derivatives have shown substantial anti-pathogenic activity, particularly against strains capable of biofilm formation, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Photochemical and Electrochemical Properties

Novel metallophthalocyanines derived from related compounds exhibit unique aggregation, electrochemical behaviors, and metal ion interactions, highlighting their applications in materials science for sensors, photovoltaics, and electronic devices (Aktaş Kamiloğlu et al., 2020).

Synthetic Applications in Medicinal Chemistry

The catalyzed reactions and synthetic pathways involving enamides, including stereoselective N-vinylation and cyclization, offer methodologies for constructing complex molecules, potentially applicable in the synthesis of natural products and novel pharmaceuticals (Yang et al., 2007).

Antimalarial Activity

Ring-substituted N-arylcinnamanilides, through microwave-assisted synthesis, have shown significant antimalarial activity against P. falciparum, underscoring their potential in developing new antimalarial therapies (Kos et al., 2022).

Propriétés

IUPAC Name |

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2FN2O/c17-12-5-6-14(19)10(8-12)7-11(9-20)16(22)21-15-4-2-1-3-13(15)18/h1-8H,(H,21,22)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSZRWBNXIHLEM-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)F)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)Br)F)/C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-bromo-2-fluorophenyl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B3012498.png)

![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)